molecular formula C14H15NO3 B7773077 4-Hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid

4-Hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid

Cat. No.: B7773077
M. Wt: 245.27 g/mol
InChI Key: KBXXUAZNZIOYCL-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid is a quinoline derivative known for its interesting pharmaceutical and biological activities. This compound belongs to the class of 4-hydroxy-2-quinolones, which have been extensively studied for their potential in drug research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method is the reaction of substituted aniline with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline core . Other methods include the use of anthranilic acid derivatives or alternative cyclization reactions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and reduce environmental impact .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid involves its interaction with molecular targets such as extracellular signal-regulated kinases (ERK1/2). These interactions lead to the inhibition of specific pathways, resulting in antineoplastic activity . The compound’s ability to inhibit the MAP kinase pathway is crucial for its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid stands out due to its unique combination of a hydroxy group at the 4-position and a carboxylic acid group at the 6-position. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-4-oxo-3-propyl-1H-quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-4-10-8(2)15-12-6-5-9(14(17)18)7-11(12)13(10)16/h5-7H,3-4H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXXUAZNZIOYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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